Dicrotophos is a water-soluble, systemic organophosphate (OP) insecticide characterized by its N,N-dimethyl crotonamide structure. Unlike many conventional lipophilic OPs, dicrotophos is fully miscible in water and exhibits a low octanol-water partition coefficient (Log Kow ~0.00), enabling rapid xylem translocation in vascular plants [1]. For agrochemical formulators and agricultural researchers, its primary procurement value lies in its compatibility with aqueous soluble liquid (SL) formulations—eliminating the need for volatile organic solvents—and its rapid environmental dissipation profile . It serves as a critical reference standard and active ingredient for managing pyrethroid-resistant piercing-sucking pests, particularly in cotton cultivation where contact-only insecticides fail to penetrate dense crop canopies [2].
Substituting dicrotophos with other common organophosphates (such as chlorpyrifos) or closely related analogs (like monocrotophos) fundamentally alters formulation requirements, environmental persistence, and application efficacy [1]. Lipophilic OPs require emulsifiable concentrate (EC) formulations utilizing harsh organic solvents, which increases phytotoxicity risks and manufacturing costs . Furthermore, non-systemic substitutes fail to translocate within plant tissues, rendering them ineffective against hidden pests. While monocrotophos shares a similar systemic profile, its significantly higher avian and mammalian toxicity has led to widespread regulatory bans, making dicrotophos the legally compliant alternative in specific restricted-use markets [2]. Additionally, substituting with pyrethroids often results in control failure due to established metabolic resistance in target pest populations [3].
Dicrotophos is completely miscible in water, allowing it to be formulated as a highly concentrated aqueous Soluble Liquid (SL) [1]. In direct comparison, benchmark broad-spectrum OPs like chlorpyrifos are highly hydrophobic, with an aqueous solubility of merely ~1.4 mg/L, necessitating the use of xylene or other volatile organic solvents for Emulsifiable Concentrate (EC) formulations [2]. This miscibility directly reduces solvent procurement costs and lowers the volatile organic compound (VOC) footprint of the final commercial product.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Miscible (>1,000,000 mg/L) |
| Comparator Or Baseline | Chlorpyrifos (~1.4 mg/L) |
| Quantified Difference | >5 orders of magnitude higher solubility |
| Conditions | Standard temperature (20-25 °C) |
Enables the production of solvent-free, water-based formulations that reduce manufacturing costs, VOC emissions, and phytotoxicity risks.
A major regulatory and agricultural advantage of dicrotophos is its non-persistent nature in the environment. Under aerobic soil conditions, dicrotophos exhibits a rapid half-life of approximately 2.7 days, and a field dissipation half-life of 2.2 days . Conversely, persistent OPs such as chlorpyrifos can exhibit soil half-lives ranging from 60 to 120 days [1]. The rapid degradation of dicrotophos minimizes long-term soil accumulation and reduces the risk of unacceptable residue carryover in rotational crops, aligning with stringent modern agricultural compliance standards.
| Evidence Dimension | Aerobic Soil Half-Life |
| Target Compound Data | ~2.7 days |
| Comparator Or Baseline | Chlorpyrifos (60–120 days) |
| Quantified Difference | >95% reduction in soil persistence |
| Conditions | Aerobic soil metabolism models |
Critical for agricultural programs requiring rapid active ingredient breakdown to meet strict pre-harvest intervals and environmental safety regulations.
The systemic efficacy of dicrotophos is driven by its highly hydrophilic nature, quantified by a Log Kow of approximately 0.00 . This low lipophilicity allows the molecule to be readily absorbed by plant roots and foliage and translocated through the aqueous xylem sap. In contrast, contact-dependent OPs like chlorpyrifos possess a high Log Kow (~4.7), causing them to bind tightly to the waxy plant cuticle and soil organic matter without systemic movement [1]. This physical property dictates the operational advantage of dicrotophos in targeting concealed piercing-sucking insects that avoid direct spray contact.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | ~0.00 |
| Comparator Or Baseline | Chlorpyrifos (~4.7) |
| Quantified Difference | 4.7 log unit difference (significantly higher hydrophilicity) |
| Conditions | Standard partitioning assay |
Justifies the selection of dicrotophos for applications requiring internal plant protection rather than mere surface-level contact toxicity.
Dicrotophos is frequently procured as an intervention chemical when standard pyrethroids fail due to pest resistance or inherent tolerance. In laboratory and field bioassays against the brown stink bug (Euschistus servus), dicrotophos consistently delivers 96-100% acute mortality at standard application rates [1]. In direct comparison, pyrethroid benchmarks such as cypermethrin and bifenthrin yield 20-65% mortality under identical 24-hour evaluation parameters [2]. This quantitative efficacy gap makes dicrotophos a mandatory inclusion in resistance management rotations.
| Evidence Dimension | Acute Mortality (24 hr) |
| Target Compound Data | 96–100% mortality |
| Comparator Or Baseline | Pyrethroids (e.g., cypermethrin) (20–65% mortality) |
| Quantified Difference | 31–80% absolute increase in mortality |
| Conditions | 24-hour bioassay on adult brown stink bugs (Euschistus servus) |
Provides the empirical justification for purchasing dicrotophos to rescue crop yields when primary pyrethroid treatments fail.
Due to its complete miscibility in water, dicrotophos is a structurally compatible active ingredient for developing Soluble Liquid (SL) pesticide formulations [1]. It allows agrochemical manufacturers to bypass the procurement of expensive, flammable organic solvents required for Emulsifiable Concentrates (EC), streamlining the production process and improving the safety profile of the final formulated product.
In agricultural regions where piercing-sucking insects have developed high tolerance to pyrethroids, dicrotophos is deployed as a quantitatively validated rotational partner [2]. Its systemic mobility ensures that the active ingredient reaches pests hidden within the crop canopy or feeding on internal plant tissues, where contact-only insecticides cannot penetrate.
Analytical laboratories and regulatory bodies utilize dicrotophos as a reference standard in environmental fate modeling. Its rapid aerobic soil half-life (2.7 days) makes it a standard benchmark compound for studying the rapid degradation kinetics of non-persistent organophosphates in soil and water matrices, contrasting with the behavior of legacy persistent organic pollutants .
Acute Toxic;Environmental Hazard